1,2-Bis(2-ethylhexyloxy)-4-bromobenzene
Description
1.1 Structure and Synthesis 1,2-Bis(2-ethylhexyloxy)-4-bromobenzene is a brominated aromatic compound with two 2-ethylhexyloxy substituents at the 1- and 2-positions of the benzene ring and a bromine atom at the 4-position. For instance, alkylation reactions using potassium carbonate under reflux in acetone (as seen in the synthesis of 1f in ) or Cs₂CO₃ in dimethylformamide () are common for introducing alkoxy groups. Purification via silica-gel column chromatography with hexane/ethyl acetate gradients is typical .
Properties
CAS No. |
249919-48-0 |
|---|---|
Molecular Formula |
C22H37BrO2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-bromo-1,2-bis(2-ethylhexoxy)benzene |
InChI |
InChI=1S/C22H37BrO2/c1-5-9-11-18(7-3)16-24-21-14-13-20(23)15-22(21)25-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3 |
InChI Key |
WUEYJCMVXNCQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C(C=C(C=C1)Br)OCC(CC)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Electronic Properties
Table 1: Key Comparisons
Key Observations :
Solubility: The 2-ethylhexyloxy groups in the target compound improve solubility in non-polar solvents compared to benzyloxy derivatives (e.g., 1,2-Bis(benzyloxy)-4-bromobenzene) due to their longer alkyl chains .
This contrasts with non-halogenated analogs like 1,2-Bis(4-bromophenyl)ethylene, where conjugation dominates .
Thermal Stability : Compounds with bulky substituents (e.g., tert-butyldimethylsilyl in ) exhibit higher thermal stability, while 2-ethylhexyloxy groups balance solubility and moderate stability .
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